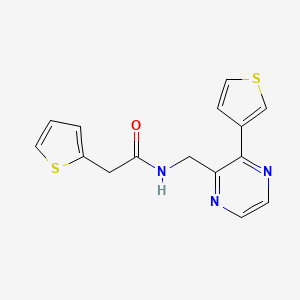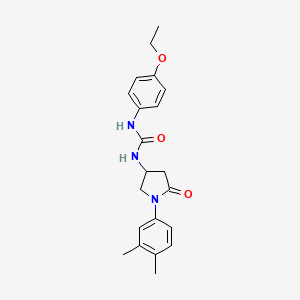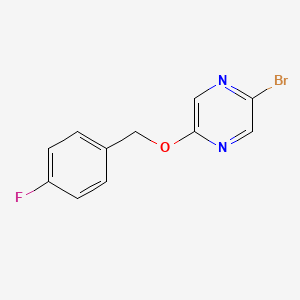![molecular formula C23H24N4O3S B2680377 3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide CAS No. 894027-30-6](/img/structure/B2680377.png)
3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl groups and a thiazolo[3,2-b][1,2,4]triazole moiety, making it an interesting subject for research in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a thioamide and a hydrazine derivative can form the thiazole ring, which is then fused with a triazole ring through cyclization reactions.
Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions, where methoxybenzene derivatives react with electrophiles to form the desired substituted products.
Formation of the Propanamide Moiety: The final step involves the coupling of the thiazolo[3,2-b][1,2,4]triazole intermediate with a propanamide derivative, typically using amide bond formation reactions such as those involving carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazolo[3,2-b][1,2,4]triazole moiety is particularly interesting for its potential bioactivity.
Medicine
Medicinal chemistry research focuses on this compound for its potential therapeutic applications. It is investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for applications in material science and nanotechnology.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: This compound shares the methoxyphenyl group but lacks the thiazolo[3,2-b][1,2,4]triazole moiety.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide lies in its combination of the methoxyphenyl groups and the thiazolo[3,2-b][1,2,4]triazole moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-29-19-8-3-16(4-9-19)5-12-21(28)24-14-13-18-15-31-23-25-22(26-27(18)23)17-6-10-20(30-2)11-7-17/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLSTHFQQLCXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2680296.png)
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2680298.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2680299.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2680308.png)
![ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2680309.png)
![2-{Benzyl[(dimethylamino)methyl]amino}acetic acid](/img/structure/B2680310.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile](/img/structure/B2680313.png)
![(2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2680314.png)
![3-(3-bromo-4-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2680317.png)
